
4-n-Propylphenylmagnesium bromide
Descripción general
Descripción
4-n-Propylphenylmagnesium bromide is a Grignard reagent with the linear formula C6H4CH2CH2CH3MgBr . It is commonly used in chemical reactions, particularly Grignard reactions . The CAS Number is 87942-08-3 .
Molecular Structure Analysis
The molecular structure of 4-n-Propylphenylmagnesium bromide is represented by the linear formula C6H4CH2CH2CH3MgBr . The molecular weight is 223.39 .Chemical Reactions Analysis
As a Grignard reagent, 4-n-Propylphenylmagnesium bromide is often used in Grignard reactions . These reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis
4-n-Propylphenylmagnesium bromide has a concentration of 0.5 M in THF . It has a boiling point of 65-67 °C (lit.) and a density of 0.940 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. Application in Organic Synthesis and Catalysis
4-n-Propylphenylmagnesium bromide is employed in various organic synthesis processes. A study by Wittig (1980) discussed the synthesis of hydrocarbons using phenylmagnesium halide, showcasing the utility of similar compounds in organic reactions. This demonstrates the relevance of arylmagnesium halides, like 4-n-Propylphenylmagnesium bromide, in preparing complex organic structures (Wittig, 1980).
2. Advancements in Cross-Coupling Reactions
Kamikawa and Hayashi (1997) explored the use of phenylmagnesium bromide in palladium-catalyzed Grignard cross-coupling reactions. This indicates the potential application of 4-n-Propylphenylmagnesium bromide in similar cross-coupling processes, which are fundamental in the synthesis of complex molecules (Kamikawa & Hayashi, 1997).
3. Application in Fluorescent Chemical Sensing
A study by Zou et al. (2014) on a novel NIR region fluoride sensor using an arylmagnesium bromide highlights the potential use of 4-n-Propylphenylmagnesium bromide in the development of chemical sensors, particularly for detecting specific ions or molecules (Zou et al., 2014).
4. Role in Novel Organic Reactions
Research on 2-furylmagnesium bromides by TakedaAkira and TsuboiSadao (1977) illustrates the use of similar Grignard reagents in synthesizing unique organic compounds. This suggests that 4-n-Propylphenylmagnesium bromide could be similarly applied in the creation of novel organic substances (TakedaAkira & TsuboiSadao, 1977).
Safety and Hazards
4-n-Propylphenylmagnesium bromide is classified as a dangerous substance. It is highly flammable and may cause respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer . Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .
Propiedades
IUPAC Name |
magnesium;propylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,2,6H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDLBLBYYUFLSI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Propylphenylmagnesium bromide | |
CAS RN |
87942-08-3 | |
| Record name | 87942-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



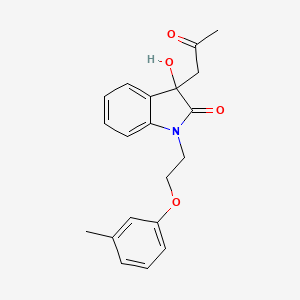
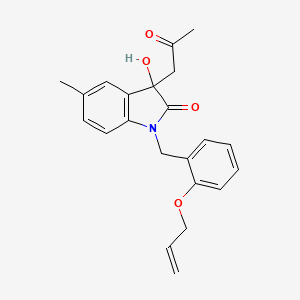
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)

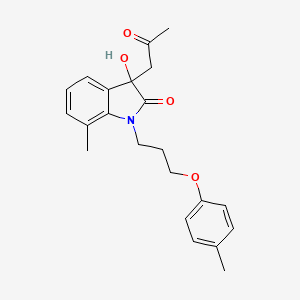
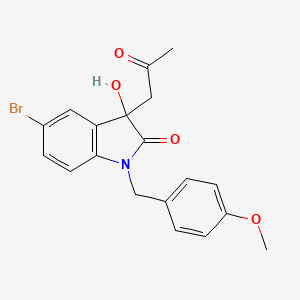
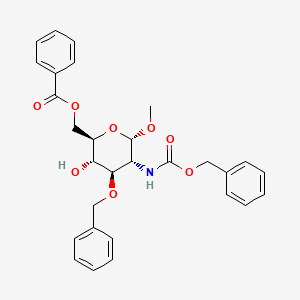
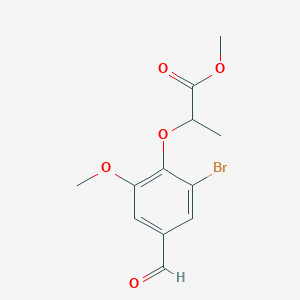
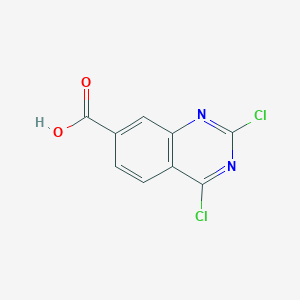
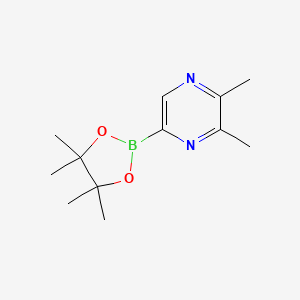
![4-(benzo[d]thiazole-6-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B3292706.png)


![4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B3292731.png)